molecular formula C9H16ClNO2 B1652644 Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride CAS No. 1544665-44-2

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

Cat. No.: B1652644
CAS No.: 1544665-44-2
M. Wt: 205.68
InChI Key: KQEOQXWFNQZHCH-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C9H15NO2·HCl

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with bicyclo[2.2.1]heptane as the core structure.

  • Functionalization: The bicyclic structure undergoes nitration to introduce the amino group at the 4-position.

  • Carboxylation: The amino group is then converted to a carboxylate group through carboxylation reactions.

  • Methylation: Finally, the carboxylate group is methylated to form methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate .

  • Hydrochloride Formation: The compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using the above synthetic routes.

  • Purification: Purification steps such as recrystallization or chromatography are employed to achieve high purity.

  • Quality Control: Rigorous quality control measures, including NMR, HPLC, and GC, are implemented to ensure the compound meets industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups at the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Different functionalized bicyclic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures. Biology: It serves as a precursor for the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to active sites and modulating biological processes .

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives: Other derivatives of bicyclo[2.2.1]heptane with different functional groups.

  • Aminocarboxylate compounds: Compounds with similar amino and carboxylate functionalities.

Uniqueness: Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride is unique due to its specific bicyclic structure and the presence of both amino and carboxylate groups, which provide versatility in chemical reactions and applications.

Properties

IUPAC Name

methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-7(11)8-2-4-9(10,6-8)5-3-8;/h2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEOQXWFNQZHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544665-44-2
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1544665-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
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Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
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Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

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